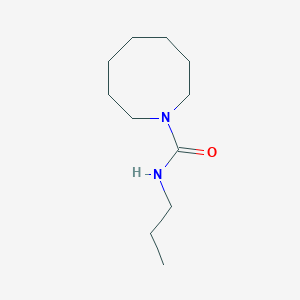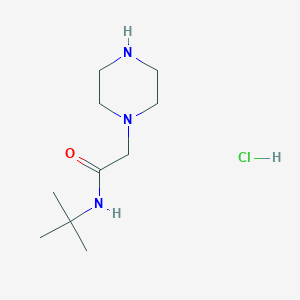
2-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)ethanamine, also known as para-chloroamphetamine (PCA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent monoamine releaser that has been used in scientific research to study the effects of monoamine neurotransmitters on the brain. PCA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
作用機序
PCA acts as a monoamine releaser, meaning that it increases the release of monoamine neurotransmitters in the brain. It does this by binding to the vesicular monoamine transporter (VMAT), which transports monoamine neurotransmitters from the cytoplasm into synaptic vesicles. By binding to VMAT, PCA inhibits the reuptake of monoamine neurotransmitters into synaptic vesicles, leading to an increase in their release into the synaptic cleft.
Biochemical and Physiological Effects
PCA has a variety of biochemical and physiological effects, including increased release of serotonin, dopamine, and norepinephrine in the brain. It has been shown to increase locomotor activity, induce hyperthermia, and produce stereotyped behaviors in animals. PCA has also been shown to have anxiogenic and antidepressant effects.
実験室実験の利点と制限
PCA has several advantages for use in lab experiments. It is a potent monoamine releaser, which allows researchers to study the effects of monoamine neurotransmitters on the brain. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to the use of PCA in lab experiments. It has a short half-life in the body, which can make it difficult to study its long-term effects. It also has potential neurotoxic effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on PCA. One area of interest is the role of monoamine neurotransmitters in the development and treatment of psychiatric disorders. PCA has been shown to have anxiogenic and antidepressant effects, and further research could help to elucidate the role of these neurotransmitters in the pathogenesis of these disorders. Another area of interest is the development of new drugs that target monoamine neurotransmitters, based on the mechanism of action of PCA. Finally, further research could help to identify the potential risks and benefits of using PCA in clinical settings.
合成法
PCA can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, the reductive amination of 4-chloro-2-nitrophenylpropan-2-one, and the alkylation of indole with 4-chloro-2-nitrophenylpropan-2-amine. The Leuckart-Wallach reaction is the most common method used to synthesize PCA, and involves the reduction of 4-chloro-2-nitrophenylpropan-2-one with formic acid and ammonium formate.
科学的研究の応用
PCA has been used in scientific research to study the effects of monoamine neurotransmitters on the brain. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, and has been used to study the role of these neurotransmitters in various physiological and pathological conditions. PCA has also been used to study the effects of monoamine neurotransmitters on behavior, cognition, and mood.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c18-15-6-4-13(5-7-15)8-10-19-12-14-2-1-3-17-16(14)9-11-20-17/h1-7,9,11,19-20H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAOMZJRPULNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7460739.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B7460743.png)
![2,6-difluoro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide](/img/structure/B7460746.png)



![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)



![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)
![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)
![1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460825.png)
